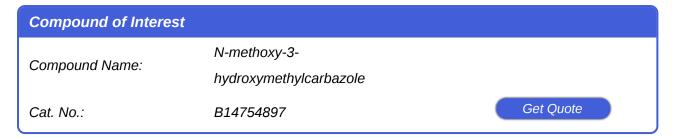


# An In-depth Technical Guide on the Isolation of N-methoxy-3-hydroxymethylcarbazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the natural product **N-methoxy-3-hydroxymethylcarbazole**, a carbazole alkaloid identified in the plant species Murraya euchrestifolia. This document details the experimental protocol for its extraction and purification, presents its physicochemical and spectroscopic data, and offers context regarding its discovery.

## Introduction

**N-methoxy-3-hydroxymethylcarbazole** is a member of the carbazole alkaloid family, a class of nitrogen-containing heterocyclic compounds with a diverse range of reported biological activities. The N-methoxy substitution is a relatively uncommon feature among carbazole alkaloids, making this compound and its analogues of interest for further investigation. This guide focuses on the seminal work that first reported its isolation from a natural source, providing a foundation for researchers aiming to re-isolate this compound for further study or for use in synthetic and medicinal chemistry programs.

### **Isolation from Natural Source**

The primary natural source of **N-methoxy-3-hydroxymethylcarbazole** is the root bark of Murraya euchrestifolia HAYATA (Rutaceae). The isolation was first reported by Ito, C., et al. in 1992. The process involves solvent extraction followed by chromatographic separation.



## **Experimental Protocol: Isolation**

The following protocol is based on the original literature describing the isolation of **N-methoxy- 3-hydroxymethylcarbazole** from the root bark of Murraya euchrestifolia.

#### 2.1.1. Plant Material and Extraction

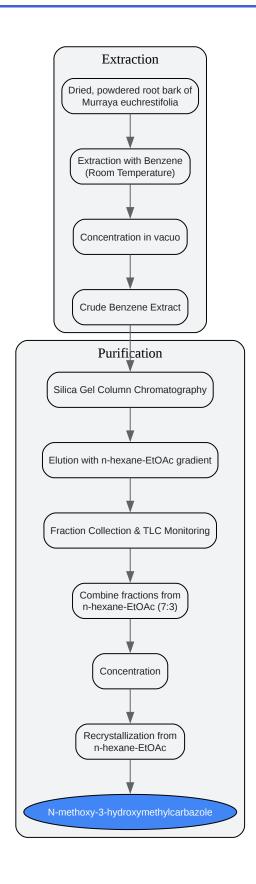
- Air-dried and powdered root bark of Murraya euchrestifolia is subjected to extraction with benzene at room temperature.
- The benzene extract is concentrated under reduced pressure to yield a crude residue.

#### 2.1.2. Chromatographic Purification

- The crude benzene extract is subjected to silica gel column chromatography.
- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing the target compound are combined and concentrated.
- N-methoxy-3-hydroxymethylcarbazole is isolated from the fraction eluted with n-hexaneethyl acetate (7:3).
- The final purification is achieved by recrystallization from a mixture of n-hexane and ethyl acetate.

## **Experimental Workflow**





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Caption: Workflow for the isolation of N-methoxy-3-hydroxymethylcarbazole.



# **Physicochemical and Spectroscopic Data**

The following tables summarize the quantitative data for the isolated **N-methoxy-3-hydroxymethylcarbazole**.

**Physicochemical Properties** 

| Property          | Value                        |
|-------------------|------------------------------|
| Appearance        | Colorless needles            |
| Molecular Formula | C14H13NO2                    |
| Molecular Weight  | 227.26 g/mol                 |
| Melting Point     | 113-115 °C                   |
| Yield             | 0.0011% from dried root bark |

# **Spectroscopic Data**

#### 3.2.1. Mass Spectrometry

| lon            | m/z (relative intensity, %) |
|----------------|-----------------------------|
| M <sup>+</sup> | 227                         |

#### 3.2.2. UV Spectroscopy

| Solvent | λmax (nm) (log ε)  |
|---------|--|
| EtOH    | 226 (4.52), 246 (4.62), 254 (sh, 4.54), 274 (sh, 4.14), 300 (4.15), 332 (3.68), 346 (3.71) |

#### 3.2.3. IR Spectroscopy



| Medium     | vmax (cm <sup>-1</sup> ) Assignment |                |
|------------|-------------------------------------|----------------|
| KBr        | 3400                                | -OH (hydroxyl) |
| 1620, 1600 | C=C (aromatic)                      |                |

## 3.2.4. <sup>1</sup>H-NMR Spectroscopy (CDCl<sub>3</sub>, 90 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling<br>Constant (J,<br>Hz) | Number of<br>Protons | Assignment        |
|-------------------------|--------------|---------------------------------|----------------------|-------------------|
| 1.84                    | br s         | -                               | 1H                   | -OH               |
| 4.15                    | S            | -                               | 3H                   | N-OCH₃            |
| 4.81                    | S            | -                               | 2H                   | -CH₂OH            |
| 7.2-7.6                 | m            | -                               | 4H                   | H-5, H-6, H-7, H- |
| 7.98                    | d            | 1.5                             | 1H                   | H-4               |
| 8.02                    | d            | 8.0                             | 1H                   | H-2               |
| 8.07                    | d            | 8.0                             | 1H                   | H-1               |

## 3.2.5. <sup>13</sup>C-NMR Spectroscopy (CDCl<sub>3</sub>, 22.5 MHz)



| Chemical Shift (δ, ppm) | Carbon Assignment   |
|-------------------------|---------------------|
| 63.3                    | N-OCH₃              |
| 65.2                    | -CH <sub>2</sub> OH |
| 108.9 (2C)              | C-4, C-5            |
| 118.8                   | C-4a                |
| 120.2                   | C-8                 |
| 120.3                   | C-1                 |
| 121.3                   | C-8a                |
| 123.0                   | C-2                 |
| 126.1                   | C-7                 |
| 126.4                   | C-6                 |
| 136.6                   | C-3                 |
| 137.9                   | C-4b                |
| 141.0                   | C-9a                |

## **Synthesis Confirmation**

While this guide focuses on isolation, it is noteworthy that the structure of **N-methoxy-3-hydroxymethylcarbazole** has been confirmed through total synthesis. A common synthetic route involves the Vilsmeier-Haack formylation of N-methoxycarbazole to yield 9-methoxy-9H-carbazole-3-carbaldehyde, followed by reduction of the aldehyde group, typically with sodium borohydride (NaBH<sub>4</sub>), to the corresponding alcohol.

## **Synthetic Logic**



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Caption: A common synthetic pathway to **N-methoxy-3-hydroxymethylcarbazole**.

# **Biological Activity and Future Directions**

Currently, there is limited specific information on the biological activities or signaling pathways directly modulated by **N-methoxy-3-hydroxymethylcarbazole**. However, the broader class of carbazole alkaloids is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. The unique N-methoxy substitution of this particular carbazole may confer novel biological properties.

Further research is warranted to:

- Elucidate the bioactivity profile of N-methoxy-3-hydroxymethylcarbazole.
- Investigate its mechanism of action and potential molecular targets.
- Explore its potential as a lead compound in drug discovery programs.

This guide provides the foundational information necessary for the procurement of **N-methoxy-3-hydroxymethylcarbazole** from its natural source, enabling further scientific inquiry into this interesting natural product.

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